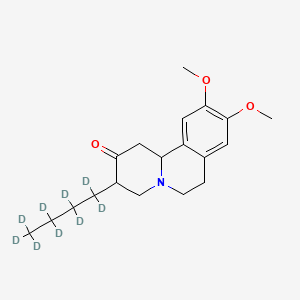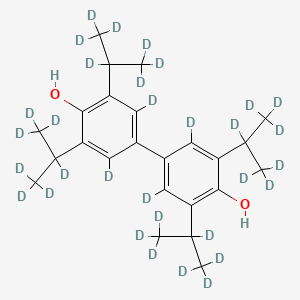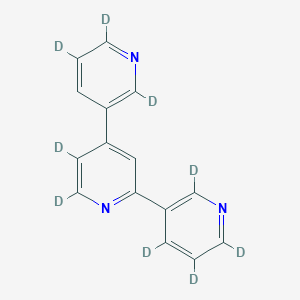
Abemaciclib-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Abemaciclib-d7 is a deuterated form of Abemaciclib, a cyclin-dependent kinase 4 and 6 inhibitor. It is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Abemaciclib due to its stable isotope labeling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Abemaciclib-d7 involves the incorporation of deuterium atoms into the molecular structure of Abemaciclib. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the use of deuterated solvents in the hydrogenation step, where deuterium gas is used instead of hydrogen gas .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves multiple steps, including the preparation of deuterated intermediates, purification, and final product isolation. High-performance liquid chromatography (HPLC) is often used to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions
Abemaciclib-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive intermediates.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their pharmacological properties and potential therapeutic applications .
科学的研究の応用
Abemaciclib-d7 is widely used in scientific research, including:
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Abemaciclib.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug interactions and resistance mechanisms in cancer therapy
Industry: Utilized in the development of new formulations and drug delivery systems.
作用機序
Abemaciclib-d7, like Abemaciclib, exerts its effects by inhibiting cyclin-dependent kinases 4 and 6. These kinases are crucial for cell cycle progression, and their inhibition leads to cell cycle arrest in the G1 phase. This results in the suppression of cancer cell proliferation. The molecular targets of this compound include the cyclin D1-CDK4/6 complex, which is involved in the phosphorylation of the retinoblastoma protein, a key regulator of the cell cycle .
類似化合物との比較
Similar Compounds
Palbociclib: Another cyclin-dependent kinase 4 and 6 inhibitor used in the treatment of breast cancer.
Uniqueness
Abemaciclib-d7 is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. The incorporation of deuterium atoms can lead to differences in metabolic stability and drug interactions compared to non-deuterated compounds .
特性
分子式 |
C27H32F2N8 |
|---|---|
分子量 |
513.6 g/mol |
IUPAC名 |
N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-[7-fluoro-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-2-methylbenzimidazol-5-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C27H32F2N8/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34)/i2D3,3D3,17D |
InChIキー |
UZWDCWONPYILKI-JGLGIRSKSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C(=NC2=C1C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCN(CC5)CC)C |
正規SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



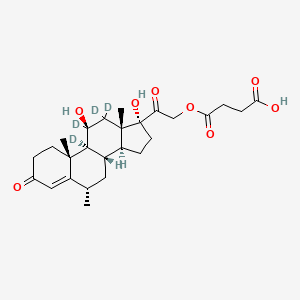
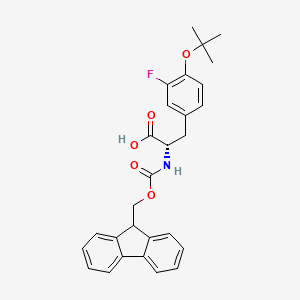
![tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate](/img/structure/B12414588.png)
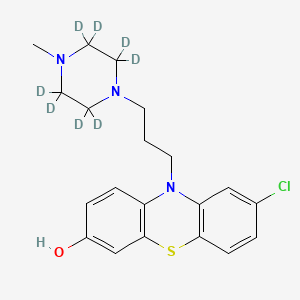
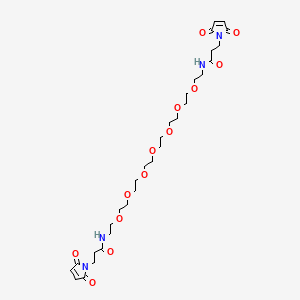


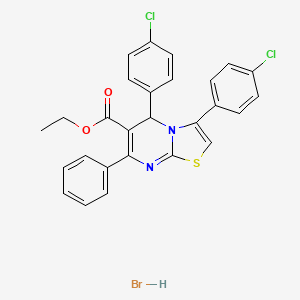
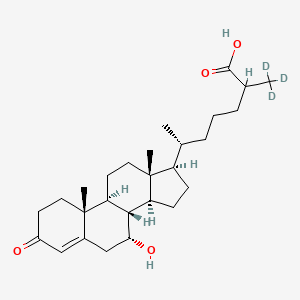
![9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one](/img/structure/B12414650.png)
